molecular formula C13H20BNO4 B2926162 Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate CAS No. 1351379-23-1

Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B2926162
CAS No.: 1351379-23-1
M. Wt: 265.12
InChI Key: NHPUXVHVQMUOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1426082-80-5, C₁₆H₁₉BO₃) features a pyrrole core substituted with:

  • A methyl group at position 1 (N-methylation).
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) at position 2.
  • A methyl ester at position 2 .

It is synthesized via iridium-catalyzed C–H borylation of methyl 1H-pyrrole-2-carboxylate using pinacol borane (H–BPin), achieving >99% yield on a 10-gram scale . Its primary application lies in Suzuki–Miyaura cross-coupling reactions to generate 5-aryl/heteroaryl pyrrole-2-carboxylates for pharmaceutical and materials science research .

Properties

IUPAC Name

methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-10(11(16)17-6)15(5)8-9/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPUXVHVQMUOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: DMF, THF, or toluene.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyrroles, alcohols, ketones, and alkanes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide, resulting in the formation of a new carbon-carbon bond . This mechanism is crucial in the synthesis of various organic compounds and pharmaceuticals .

Comparison with Similar Compounds

Heterocyclic Core Variations

Compound Name Core Structure Substituents (Positions) Key Differences Applications/Reactivity References
Target Compound Pyrrole 1-Me, 4-BPin, 2-COOMe Reference compound Suzuki coupling, drug discovery
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Indole 1-Me, 4-BPin Larger aromatic system (benzene fused) Luminescent materials, kinase inhibitors
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pyrazole 1-Me, 4-BPin Two adjacent nitrogen atoms Agrochemical intermediates
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrrole (5a) Pyrrole 4-BPin-benzyl Benzyl spacer at position 4 Probing electronic effects in catalysis

Key Observations :

  • Indole derivatives (e.g., ) exhibit extended conjugation, enhancing optoelectronic properties but reducing solubility.
  • Pyrazole analogs (e.g., ) offer greater metabolic stability due to additional nitrogen, making them preferred in agrochemicals.
  • Benzyl-substituted pyrroles (e.g., ) introduce steric bulk, altering reactivity in cross-coupling reactions.

Ester Group Variations

Compound Name Ester Group Reactivity/Solubility Yield in Synthesis References
Target Compound Methyl ester Moderate solubility in polar aprotic solvents >99% (10 g scale)
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate Ethyl ester Higher lipophilicity 23% (small-scale synthesis)
Methyl 5-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate (2f) Methyl ester Enhanced electron-withdrawing effect (CF₃ group) 56–86% (Suzuki coupling)

Key Observations :

  • Ethyl esters (e.g., ) improve membrane permeability but lower synthetic yields.
  • Electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity, accelerating cross-coupling kinetics.

Boronate Ester Modifications

Compound Name Boronate Structure Synthetic Method Purity/Yield References
Target Compound Pinacol boronate (BPin) Ir-catalyzed C–H borylation >99% yield
1-Methyl-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)-1,4-diazepane BPin with sulfonyl linker Multi-step organic synthesis Not reported
1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole BPin with difluoromethyl group NaBH₄ reduction/BF₃ catalysis 24% yield

Key Observations :

  • Pinacol boronate (BPin) is the most widely used due to stability and commercial availability .
  • Sulfonyl or difluoromethyl linkers (e.g., ) introduce polar or electronegative groups, altering solubility and reactivity.

Biological Activity

Methyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H17_{17}BN2_{2}O2_{2}
  • Molecular Weight : 208.07 g/mol
  • CAS Number : 761446-44-0

The compound's biological activity is primarily attributed to its interaction with specific biological targets. Notably, it has been studied for its inhibitory effects on various enzymes and pathways involved in cellular signaling and inflammation.

1. Enzyme Inhibition

2. Antioxidant Properties

3. Anti-inflammatory Effects

Case Studies

StudyFindings
DYRK1A Inhibition Study The compound was synthesized and tested for DYRK1A inhibition, showing significant activity at nanomolar concentrations .
Antioxidant Assessment ORAC assays confirmed robust antioxidant activity, suggesting protective effects against oxidative stress .
Inflammation Modulation Evaluated in BV2 cells, the compound reduced LPS-induced inflammation by inhibiting cytokine production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.